molecular formula C8H8F3N3 B13323776 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile

Cat. No.: B13323776
M. Wt: 203.16 g/mol
InChI Key: LPDKKXFKNBTISP-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a chemical compound characterized by its unique structure, which includes an isopropyl group, a trifluoromethyl group, and a pyrazole ring with a carbonitrile substituent

Preparation Methods

The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Addition of the isopropyl group: This can be accomplished through alkylation reactions using isopropyl halides.

    Incorporation of the carbonitrile group: This step typically involves the reaction of the intermediate compound with cyanogen bromide or other cyanating agents.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the carbonitrile group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the carbonitrile group play crucial roles in enhancing the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can be compared with other similar compounds, such as:

    1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-ol:

    1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group instead of a carbonitrile group alters its chemical properties and biological activities.

    1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-amine: The amine group provides different reactivity and potential for forming hydrogen bonds compared to the carbonitrile group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8F3N3

Molecular Weight

203.16 g/mol

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carbonitrile

InChI

InChI=1S/C8H8F3N3/c1-5(2)14-6(4-12)3-7(13-14)8(9,10)11/h3,5H,1-2H3

InChI Key

LPDKKXFKNBTISP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)C#N

Origin of Product

United States

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